molecular formula C6H12Br2 B14643950 1,4-Dibromo-2,3-dimethylbutane CAS No. 54462-70-3

1,4-Dibromo-2,3-dimethylbutane

Cat. No.: B14643950
CAS No.: 54462-70-3
M. Wt: 243.97 g/mol
InChI Key: STFHKSYRFIGDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-2,3-dimethylbutane is a useful research compound. Its molecular formula is C6H12Br2 and its molecular weight is 243.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54462-70-3

Molecular Formula

C6H12Br2

Molecular Weight

243.97 g/mol

IUPAC Name

1,4-dibromo-2,3-dimethylbutane

InChI

InChI=1S/C6H12Br2/c1-5(3-7)6(2)4-8/h5-6H,3-4H2,1-2H3

InChI Key

STFHKSYRFIGDIE-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C(C)CBr

Origin of Product

United States

Significance and Research Context of Dibrominated Alkanes, Specifically 1,4 Dibromides

Dibrominated alkanes, particularly 1,4-dibromides, are valuable intermediates in a wide array of organic transformations. Their utility stems from the presence of two reactive carbon-bromine bonds, which can participate in various nucleophilic substitution and elimination reactions.

One of the primary applications of 1,4-dihalides is in the synthesis of heterocyclic compounds. nih.gov By reacting with appropriate nucleophiles, 1,4-dibromides can undergo cyclization reactions to form five-membered rings. For instance, reaction with a primary amine can lead to the formation of a pyrrolidine (B122466) ring, a common structural motif in many natural products and pharmaceuticals. Similarly, reaction with a sulfide (B99878) source can yield a tetrahydrothiophene (B86538) ring.

The reactivity of 1,4-dibromides also allows for the formation of 1,4-dicarbonyl compounds, which are challenging to synthesize due to the polarity mismatch of the carbonyl fragments. researchgate.net These dicarbonyl compounds are themselves important building blocks for more complex molecules, including various five-membered heterocycles. researchgate.net

Furthermore, 1,4-dibromides can be utilized in the synthesis of 1,4-dienes through coupling reactions. acs.org These reactions often involve the use of organometallic reagents and provide a stereospecific route to diene systems, which are prevalent in many organic molecules.

The table below summarizes some key reactions and applications of 1,4-dibromides.

Reagent/Reaction TypeProductSignificance
Primary AminesPyrrolidinesSynthesis of nitrogen-containing heterocycles
Sulfide ReagentsTetrahydrothiophenesSynthesis of sulfur-containing heterocycles
Oxidation/Hydrolysis1,4-Dicarbonyl CompoundsAccess to versatile synthetic intermediates researchgate.netrsc.org
Coupling Reactions1,4-DienesStereospecific formation of diene systems acs.org

Structural Characteristics of the 2,3 Dimethylbutane Framework in Dihalogenated Compounds

Direct Halogenation Approaches to Dibrominated Butanes

Direct halogenation serves as a primary and straightforward route for the introduction of bromine atoms onto a butane (B89635) framework. The success and selectivity of these methods are highly dependent on the choice of the starting material, specifically whether it is a saturated alkane or an unsaturated alkene or diene.

Radical Bromination Pathways of Alkanes

The synthesis of dibrominated butanes can be approached through the free-radical halogenation of the corresponding alkane. In the case of this compound, the parent alkane is 2,3-dimethylbutane. This reaction is typically initiated by heat or UV light, which facilitates the homolytic cleavage of molecular bromine (Br₂) into bromine radicals (Br•).

The mechanism proceeds via a chain reaction involving three key stages: initiation, propagation, and termination. The propagation steps are crucial for determining the product distribution. A bromine radical abstracts a hydrogen atom from the alkane to form hydrogen bromide (HBr) and an alkyl radical. This alkyl radical then reacts with another molecule of Br₂ to yield the brominated alkane and a new bromine radical.

A significant challenge in the radical bromination of 2,3-dimethylbutane for the purpose of synthesizing the 1,4-dibromo isomer is the inherent selectivity of the bromine radical. Bromination is highly regioselective, favoring the abstraction of hydrogen atoms from the most substituted carbon atoms. This is due to the relative stability of the resulting alkyl radicals, which follows the order: tertiary > secondary > primary. masterorganicchemistry.com

In 2,3-dimethylbutane, there are twelve primary hydrogens (on the four methyl groups) and two tertiary hydrogens. The tertiary C-H bonds are significantly weaker than the primary C-H bonds, making them more susceptible to abstraction by the bromine radical. Consequently, the free-radical bromination of 2,3-dimethylbutane overwhelmingly yields 2-bromo-2,3-dimethylbutane (B3344068) as the monobrominated product. masterorganicchemistry.com Further bromination tends to occur at the other tertiary position, leading to 2,3-dibromo-2,3-dimethylbutane (B1580558) as the major dibrominated product. The formation of this compound via this pathway is not favored as it would require the less probable abstraction of primary hydrogens.

Table 1: Relative Reactivity of C-H Bonds in Radical Bromination

Type of C-H Bond Relative Rate of Abstraction by Br• (at 400 K) Resulting Radical Stability
Primary (1°) 1 Least Stable
Secondary (2°) 82 More Stable
Tertiary (3°) 1640 Most Stable

Halogenation of Unsaturated Precursors (e.g., Alkenes, Dienes)

A more viable and controlled direct route to 1,4-dibrominated structures involves the halogenation of unsaturated precursors, particularly conjugated dienes. For the synthesis of this compound, the ideal unsaturated precursor is 2,3-dimethyl-1,3-butadiene (B165502). drugfuture.comorgsyn.org

The addition of bromine to a conjugated diene can proceed via two main pathways: 1,2-addition and 1,4-addition. masterorganicchemistry.com This reaction typically involves an electrophilic attack by bromine on one of the double bonds, leading to the formation of a resonance-stabilized allylic carbocation intermediate. The subsequent attack by the bromide ion (Br⁻) can occur at either C2 (leading to the 1,2-adduct) or C4 (leading to the 1,4-adduct).

The distribution of these products is often dependent on the reaction conditions, particularly temperature. quora.com At lower temperatures, the reaction is under kinetic control, and the 1,2-addition product often predominates due to the proximity effect in the intermediate ion pair. At higher temperatures, the reaction is under thermodynamic control, which favors the formation of the more stable product. In the case of the bromination of 2,3-dimethyl-1,3-butadiene, the 1,4-adduct, trans-1,4-dibromo-2,3-dimethylbut-2-ene, is the more thermodynamically stable isomer due to the more substituted internal double bond.

Therefore, the synthesis of the target compound can be envisioned as a two-step process:

1,4-Addition of Bromine: Reaction of 2,3-dimethyl-1,3-butadiene with Br₂ under conditions that favor thermodynamic control (e.g., higher temperatures) to selectively form trans-1,4-dibromo-2,3-dimethylbut-2-ene. rsc.org

Hydrogenation: Subsequent catalytic hydrogenation of the resulting alkene will reduce the double bond to yield the desired saturated product, this compound.

Indirect Synthetic Routes to this compound

Indirect routes offer alternative synthetic strategies, often involving the transformation of other halogenated compounds. These methods can provide access to the target molecule when direct approaches are inefficient or non-selective.

Dehydrobromination Reactions Leading to Brominated Dienes

An interesting indirect pathway involves the synthesis of a brominated diene, which can then be further manipulated. Research has shown that 1,4-dibromo-2,3-dimethylbuta-1,3-diene can be synthesized in high yield through the dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane (B14709053). rsc.org This reaction typically involves treating the tetrabrominated precursor with a base to eliminate two equivalents of HBr.

The resulting 1,4-dibromo-2,3-dimethylbuta-1,3-diene is a related structure and a valuable synthetic intermediate. This brominated diene could potentially be selectively hydrogenated across the double bonds to furnish this compound. This approach highlights how a polyhalogenated alkane can serve as a precursor to a less saturated, functionalized molecule that is structurally related to the final target.

Transformations from Polyhalogenated Butane Derivatives

Building on the concept of using heavily halogenated precursors, various polyhalogenated butane derivatives can be chemically transformed to yield the desired dibromide. The synthesis of 1,4-dibromo-2,3-dimethylbuta-1,3-diene from 1,2,3,4-tetrabromo-2,3-dimethylbutane is a prime example of this type of transformation. rsc.org

This strategy relies on the initial synthesis of a polyhalogenated compound, which can be achieved through exhaustive halogenation of a suitable precursor. This polyhalogenated intermediate is then subjected to selective dehalogenation or dehydrohalogenation reactions to arrive at the target structure. For instance, studies on mixed halogenobuta-1,3-dienes have demonstrated that various polyhalogenated butanes and butenes can be treated with reagents like zinc metal to induce elimination reactions, yielding a variety of diene structures. researchgate.net While not directly yielding this compound, these transformations establish the principle of using polyhalogenated butanes as versatile starting points for accessing different halogenated C4 structures.

Optimization of Reaction Conditions and Selectivity in Dibromide Synthesis

The successful synthesis of a specific isomer like this compound hinges on the careful optimization of reaction conditions to control selectivity.

In radical bromination , achieving selectivity for a specific, less-favored position (like the primary carbons of 2,3-dimethylbutane) is exceptionally challenging. The high reactivity difference between tertiary and primary C-H bonds makes it difficult to override the inherent electronic preferences of the reaction. masterorganicchemistry.commasterorganicchemistry.com While modern methods using visible light photocatalysis and specialized N-bromoamide reagents have shown some success in altering traditional selectivity patterns in radical halogenations, their application to achieving a 1,4-dibromo substitution pattern on a simple alkane remains a significant synthetic hurdle. researchgate.net

For the halogenation of dienes , selectivity between 1,2- and 1,4-addition is a critical parameter that can be optimized. Key factors include:

Temperature: As discussed, higher temperatures generally favor the thermodynamically more stable 1,4-adduct. masterorganicchemistry.comquora.com

Solvent: The choice of solvent can influence the reaction pathway and the lifetime and nature of the carbocation intermediate, thereby affecting the product ratio.

Brominating Agent: While molecular bromine (Br₂) is common, other brominating agents such as N-Bromosuccinimide (NBS) can be used, sometimes in conjunction with radical initiators or catalysts, to achieve different outcomes or milder reaction conditions. organic-chemistry.org

Table 2: General Factors Influencing Selectivity in Dibromide Synthesis

Synthetic Route Key Selectivity Challenge Factors for Optimization
Radical Bromination of Alkane Regioselectivity (e.g., 1° vs 3° C-H) Unlikely to favor 1,4-isomer. Advanced methods (photocatalysis) may offer future possibilities.
Halogenation of Conjugated Diene 1,2- vs. 1,4-Addition Temperature, Solvent, Nature of Halogenating Agent, Reaction Time.
Dehydrohalogenation of Polyhalide Site of Elimination Strength and Stoichiometry of Base, Temperature, Solvent.

Recent advancements in synthetic methodology have introduced various reagents and conditions to improve the synthesis of dibromides. These include the use of ionic liquids as recyclable "green" solvents, which have been shown to be effective media for the stereoselective halogenation of alkenes and alkynes. organic-chemistry.orgorganic-chemistry.org Additionally, organocatalytic approaches and novel brominating systems like DMSO/oxalyl bromide have been developed to achieve dibromination under mild conditions with high efficiency. organic-chemistry.org The application of these optimized conditions could prove beneficial for enhancing the yield and selectivity of the key steps in the synthesis of this compound, particularly in the 1,4-addition to 2,3-dimethyl-1,3-butadiene.

Elucidation of Molecular Structure Through Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone in the determination of the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications for 1,4-Dibromo-2,3-dimethylbutane and Analogs

In the ¹H NMR spectrum of this compound, the number of signals, their chemical shifts, and their splitting patterns would be indicative of the molecular symmetry and the electronic environment of the protons. Due to the presence of two stereocenters, the compound can exist as diastereomers (meso and a racemic pair). These diastereomers would be expected to exhibit distinct NMR spectra.

For a structural analog, 2,3-dibromo-2,3-dimethylbutane (B1580558), the ¹H NMR spectrum is simplified due to the high symmetry of the molecule. All twelve protons of the four methyl groups are chemically equivalent, resulting in a single sharp singlet in the spectrum. nih.gov

Table 1: Predicted ¹H NMR Data for this compound and Observed Data for Analogs

CompoundProton EnvironmentPredicted/Observed Chemical Shift (δ, ppm)Predicted/Observed Splitting
This compound -CH(CH₃)~2.0-2.5Multiplet
-CH₂Br~3.4-3.7Multiplet
-CH₃~1.0-1.2Doublet
2,3-Dibromo-2,3-dimethylbutane nih.gov-CH₃~1.98Singlet
2,3-Dimethylbutane (B166060) docbrown.info-CH(CH₃)₂~1.6Multiplet
-(CH₃)₂~0.85Doublet

Note: Predicted values for this compound are estimations based on general substituent effects.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, the number of signals would confirm the symmetry of the specific diastereomer being analyzed.

For the highly symmetric analog, 2,3-dibromo-2,3-dimethylbutane, the ¹³C NMR spectrum is expected to show two signals: one for the four equivalent methyl carbons and one for the two equivalent quaternary carbons bearing the bromine atoms. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound and Observed Data for Analogs

CompoundCarbon EnvironmentPredicted/Observed Chemical Shift (δ, ppm)
This compound -CH(CH₃)~40-45
-CH₂Br~35-40
-CH₃~15-20
2,3-Dibromo-2,3-dimethylbutane chemicalbook.com-C(Br)(CH₃)₂~68
-C(Br)(CH₃)₂~34
2,3-Dimethylbutane docbrown.info-CH(CH₃)₂~34
-(CH₃)₂~19

Note: Predicted values for this compound are estimations based on general substituent effects.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and providing information about the conformational isomers of a molecule.

Infrared (IR) Spectroscopy Investigations

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H and C-Br bonds. The C-H stretching vibrations of the methyl and methine groups would appear in the 2850-3000 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region, typically between 500 and 700 cm⁻¹. docbrown.info The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions related to bending vibrations and would be unique to the specific diastereomer.

For the analog 2,3-dibromo-2,3-dimethylbutane, IR spectra have been used to study its conformational isomerism. nih.gov

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. For molecules with a center of symmetry, the rule of mutual exclusion applies, meaning that vibrations that are IR active are Raman inactive, and vice versa. This principle would be highly valuable in studying the conformational isomers of this compound. The C-Br stretching vibration, which can sometimes be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. A Raman spectrum for 2,3-dibromo-2,3-dimethylbutane has been reported, aiding in its structural analysis. nih.gov

Table 3: Key Vibrational Frequencies for Halogenated Alkanes

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected for this compound
C-H Stretch (sp³)2850-3000Present
C-H Bend1350-1480Present
C-Br Stretch500-700Present

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, corresponding to the presence of ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion would likely involve the loss of a bromine atom (M-Br)⁺, followed by further fragmentation of the hydrocarbon backbone. Common fragments would include ions resulting from the cleavage of C-C bonds.

For the isomer 2,3-dibromo-2,3-dimethylbutane, the mass spectrum shows a molecular ion and characteristic fragments. nih.gov The fragmentation pattern of 2,3-dimethylbutane itself is well-documented, with the most abundant ion appearing at m/z 43, corresponding to the isopropyl cation. docbrown.info

Table 4: Predicted Key Mass Spectrometry Fragments for this compound and Observed Fragments for Analogs

m/z ValueProposed FragmentCompound
242/244/246[C₆H₁₂Br₂]⁺ (Molecular Ion)This compound
163/165[C₆H₁₂Br]⁺This compound (loss of Br)
85[C₆H₁₃]⁺This compound (loss of 2Br and H)
163/165[C₄H₉Br]⁺2,3-Dibromo-2,3-dimethylbutane nih.gov
43[C₃H₇]⁺2,3-Dimethylbutane docbrown.info

Note: Predicted fragments for this compound are based on expected fragmentation pathways.

Stereochemical Investigations and Conformational Dynamics of 1,4 Dibromo 2,3 Dimethylbutane

Stereoisomerism of 1,4-Dibromo-2,3-dimethylbutane

The presence of two chiral centers at positions 2 and 3 of the butane (B89635) chain in this compound leads to the existence of multiple stereoisomers. The nature and relationship of these isomers are determined by the substitution pattern at these stereocenters.

This compound has two stereogenic carbons at C2 and C3. Each of these carbons is bonded to a hydrogen atom, a methyl group, a bromomethyl group (-CH2Br), and the other carbon of the C2-C3 bond. Since the substituents on C2 and C3 are identical, the molecule possesses a degree of symmetry that results in three stereoisomers in total: a pair of enantiomers and a meso compound.

Enantiomers ((2R,3R) and (2S,3S) isomers): The chiral isomers are non-superimposable mirror images of each other. These are the (2R,3R)-1,4-dibromo-2,3-dimethylbutane and (2S,3S)-1,4-dibromo-2,3-dimethylbutane. These enantiomers possess identical physical properties, such as melting point and boiling point, but rotate plane-polarized light in equal but opposite directions. A 1:1 mixture of the (2R,3R) and (2S,3S) isomers is known as a racemic mixture or DL-1,4-dibromo-2,3-dimethylbutane.

Meso Compound ((2R,3S) or (2S,3R) isomer): The third stereoisomer is the meso form, which has the (2R,3S) or (2S,3R) configuration. This molecule is achiral despite having two stereocenters because it possesses an internal plane of symmetry that makes it superimposable on its mirror image. Consequently, the meso form is optically inactive. The meso isomer is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers.

Isomer NameConfigurationChiralityOptical Activity
(+)-1,4-Dibromo-2,3-dimethylbutane(2R,3R)ChiralOptically Active
(-)-1,4-Dibromo-2,3-dimethylbutane(2S,3S)ChiralOptically Active
meso-1,4-Dibromo-2,3-dimethylbutane(2R,3S) or (2S,3R)AchiralOptically Inactive

The separation of the enantiomers of this compound from a racemic mixture, a process known as chiral resolution, is a critical step for studying the properties of the individual enantiomers. Since enantiomers have identical physical properties in an achiral environment, specialized techniques are required for their separation and for the determination of enantiomeric excess (ee).

While specific resolution methods for this compound are not extensively documented in readily available literature, general strategies for resolving racemic mixtures of vicinal dibromides can be applied. One common approach involves the use of a chiral resolving agent. This agent, which is an enantiomerically pure compound, reacts with the racemic mixture to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by conventional methods like fractional crystallization or chromatography. After separation, the chiral resolving agent can be chemically removed to yield the pure enantiomers of the original compound.

Modern analytical techniques are employed to determine the enantiomeric excess of a chiral sample. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful method for separating enantiomers and quantifying their relative amounts. Another common technique is nuclear magnetic resonance (NMR) spectroscopy in the presence of a chiral solvating agent or a chiral derivatizing agent. These agents interact differently with the two enantiomers, leading to distinguishable signals in the NMR spectrum, which can be integrated to determine the enantiomeric ratio.

Conformational Analysis of the Butane Backbone and Halogen Substituents

The rotation around the central C2-C3 single bond in this compound gives rise to various spatial arrangements of the substituents, known as conformations. The relative stability of these conformers is dictated by a balance of torsional strain and steric interactions.

Newman projections are a useful tool for visualizing the conformations around the C2-C3 bond. In these projections, we look down the C2-C3 axis, with the front carbon (C2) represented by a point and the back carbon (C3) by a circle. The substituents on each carbon are then drawn as lines originating from the center or the circumference of the circle.

Rotation around the C2-C3 bond leads to a continuous change in the dihedral angle between the substituents on the front and back carbons. Conformations where the substituents are aligned are termed "eclipsed," while those where they are staggered are called "staggered." Eclipsed conformations are generally higher in energy due to torsional strain arising from the repulsion between the electron clouds of the bonds. For a molecule like this compound, the torsional strain is exacerbated by steric hindrance between the bulky methyl and bromomethyl groups. The most stable conformations are the staggered ones, which minimize these repulsive interactions.

Within the staggered conformations, two primary arrangements are considered for the bulky bromomethyl and methyl groups: gauche and anti.

Anti Conformation: In the anti conformation, the two bromomethyl groups are positioned 180° apart from each other. Similarly, the two methyl groups are also anti to each other. This arrangement minimizes the steric repulsion between the largest substituents, and it is generally expected to be the most

Reactivity Profiles and Mechanistic Studies of 1,4 Dibromo 2,3 Dimethylbutane

Nucleophilic Substitution Reactions of 1,4-Dibromides

Nucleophilic substitution is a fundamental reaction class for haloalkanes, where a nucleophile replaces the halogen atom (a leaving group). For a dihalide like 1,4-Dibromo-2,3-dimethylbutane, this can occur sequentially at one or both bromine-bearing carbons. The reaction's pathway is critically dependent on the substrate structure, the nature of the nucleophile, the leaving group, and the solvent.

Two primary mechanisms govern nucleophilic substitution reactions: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular).

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This "backside attack" results in an inversion of stereochemistry if the carbon is a chiral center. The rate of an SN2 reaction is dependent on the concentration of both the haloalkane and the nucleophile. Primary haloalkanes, like this compound, typically favor the SN2 pathway due to the lower steric hindrance around the reactive carbon center. However, the presence of methyl groups on the adjacent C2 and C3 carbons in this compound introduces some steric bulk that can slow the SN2 reaction compared to a simpler primary halide like 1,4-dibromobutane (B41627).

The SN1 reaction is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. In the second step, the nucleophile attacks the planar carbocation. This can occur from either face, leading to a mixture of enantiomers (racemization) if the original carbon was chiral. The rate of an SN1 reaction depends only on the concentration of the haloalkane. This pathway is favored for tertiary halides because they form the most stable carbocations. For this compound, the formation of a primary carbocation is energetically unfavorable, making the SN1 pathway highly unlikely under typical conditions.

Table 1: Comparison of SN1 and SN2 Reaction Pathways
Featurefilter_1 SN1 Mechanismfilter_2 SN2 Mechanism
KineticsUnimolecular (Rate = k[Substrate])Bimolecular (Rate = k[Substrate][Nucleophile])
MechanismTwo steps (Carbocation intermediate)One step (Concerted)
Substrate Preference3° > 2° >> 1° (Favors stable carbocations)1° > 2° >> 3° (Favors low steric hindrance)
NucleophileWeak nucleophiles are effectiveRequires strong nucleophiles
Stereochemistrysync Racemizationsync_alt Inversion of configuration
Rearrangementshuffle Possible to form more stable carbocationsblock Not possible

In a symmetric molecule like this compound, the two bromine atoms are chemically equivalent, so the initial substitution shows no regioselectivity. However, once the first substitution occurs, the resulting bromo-alcohol (e.g., 4-bromo-2,3-dimethylbutan-1-ol if the nucleophile is hydroxide) is no longer symmetric. A second substitution can then occur at the remaining carbon.

A significant reaction pathway for 1,4-dihaloalkanes is intramolecular nucleophilic substitution. After the first substitution with a nucleophile like hydroxide, the resulting alkoxide can act as an internal nucleophile, attacking the second electrophilic carbon to form a cyclic ether. In the case of this compound, this would lead to the formation of 3,4-dimethyltetrahydrofuran. This cyclization is an example of regioselectivity where an intramolecular reaction is favored over an intermolecular one.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In an SN2 reaction, the outcome is stereospecific, meaning the stereochemistry of the product is determined by the stereochemistry of the reactant. Since the reacting carbons in this compound are not stereocenters, inversion of configuration at these centers is not a primary consideration unless the reaction creates a new stereocenter.

Elimination Reactions (Dehydrohalogenation)

In the presence of a base, haloalkanes can undergo elimination reactions, where a hydrogen atom from a carbon adjacent (beta-position) to the leaving group is removed along with the halide, forming an alkene. This process is known as dehydrohalogenation.

For this compound, treatment with a strong base can lead to a double dehydrohalogenation to yield a conjugated diene. The expected product from the removal of two molecules of hydrogen bromide would be 2,3-dimethyl-1,3-butadiene (B165502) . This diene is a valuable monomer in polymer synthesis. The formation of a conjugated system provides a thermodynamic driving force for the second elimination step.

In a related reaction, 1,4-dibromo-2,3-dimethylbuta-1,3-diene has been synthesized in high yield through the dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane (B14709053), highlighting the stability and accessibility of the dibromo-diene structure.

Similar to substitution, elimination reactions proceed through two main mechanisms: E1 (elimination, unimolecular) and E2 (elimination, bimolecular).

The E2 mechanism is a concerted, one-step process where the base removes a beta-hydrogen, the C-H bond electrons form a pi bond, and the leaving group departs simultaneously. The reaction rate depends on the concentration of both the substrate and the base. For the E2 mechanism to occur efficiently, the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. This pathway is favored by strong, non-polarizable bases and is the typical mechanism for primary haloalkanes.

The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. The rate is dependent only on the substrate concentration and follows first-order kinetics. This mechanism competes with the SN1 reaction and is favored by weak bases and conditions that stabilize carbocations (i.e., tertiary substrates). Given that this compound is a primary halide, the E1 pathway is not favored due to the instability of the resulting primary carbocation.

Table 2: Comparison of E1 and E2 Reaction Pathways
Featurefilter_1 E1 Mechanismfilter_2 E2 Mechanism
KineticsUnimolecular (Rate = k[Substrate])Bimolecular (Rate = k[Substrate][Base])
MechanismTwo steps (Carbocation intermediate)One step (Concerted)
Substrate Preference3° > 2° > 1° (Favors stable carbocations)3° > 2° > 1°
BaseWeak base is sufficientRequires strong base
StereochemistryNo specific requirementlow_priority Requires anti-periplanar geometry
Rearrangementshuffle Possibleblock Not possible

Organometallic Reactions and Functionalized Derivative Formation

1,4-Dihaloalkanes are useful precursors for the synthesis of organometallic reagents. For instance, 1,4-dibromobutane reacts with magnesium in ether to generate a di-Grignard reagent. By analogy, it is expected that this compound can react with magnesium to form the corresponding di-Grignard reagent, 1,4-bis(bromomagnesio)-2,3-dimethylbutane . Such reagents are powerful difunctional nucleophiles, capable of reacting with two equivalents of an electrophile to form more complex molecules.

The compound also serves as a starting material for cyclization reactions. For example, intramolecular reaction of 1,4-Dibromo-

Free Radical Reactions Involving Bromine Atoms

The study of free radical reactions provides critical insights into the reactivity and stability of chemical compounds. While direct studies on the free radical reactions of this compound with bromine atoms are not extensively documented in the reviewed literature, the behavior of structurally related compounds, particularly the free radical bromination of 2,3-dimethylbutane (B166060), offers significant mechanistic understanding. This process, which can lead to the formation of dibrominated products, proceeds through a well-established chain reaction mechanism involving initiation, propagation, and termination steps. brainly.comvaia.com

The photochemical or radiation-induced bromination of 2,3-dimethylbutane serves as a key model for understanding the formation of brominated alkanes. brainly.comcdnsciencepub.com The reaction is initiated by the homolytic cleavage of the bromine-bromine bond (Br-Br) when exposed to light (hv) or high energy, resulting in the formation of two bromine radicals (Br•). brainly.comucr.edu

Initiation: Br₂ + hν → 2 Br• brainly.com

Once formed, the highly reactive bromine radical abstracts a hydrogen atom from the 2,3-dimethylbutane molecule. Due to the greater stability of tertiary radicals, the abstraction of a tertiary hydrogen is favored over a primary hydrogen. brainly.comchegg.com This leads to the formation of a 2,3-dimethylbutyl (B1248744) radical and hydrogen bromide (HBr). askfilo.com

Propagation Step 1: (CH₃)₂CHCH(CH₃)₂ + Br• → (CH₃)₂C•CH(CH₃)₂ + HBr askfilo.com

The resulting alkyl radical then reacts with a molecule of bromine (Br₂) to form a monobrominated product and a new bromine radical, which can continue the chain reaction. brainly.comaskfilo.com

Propagation Step 2: (CH₃)₂C•CH(CH₃)₂ + Br₂ → (CH₃)₂CBrCH(CH₃)₂ + Br•

Further reaction of the monobrominated product with bromine can lead to the formation of a dibrominated product. brainly.com The photochemical bromination of liquid 2,3-dimethylbutane at room temperature has been reported to yield largely 2,3-dibromo-2,3-dimethylbutane (B1580558). cdnsciencepub.com In contrast, vapor-phase photochemical bromination at higher temperatures can produce a variety of products. acs.org

Research has shown that the reaction of 2,3-dimethylbutane with a mixture of bromine and mercuric oxide results in a complex mixture where 2,3-dibromo-2,3-dimethylbutane is the predominant product, with very little of the monobrominated 2-bromo-2,3-dimethylbutane (B3344068) being formed. cdnsciencepub.com This suggests that the initially formed monobromide may undergo a subsequent rapid reaction with molecular bromine. cdnsciencepub.com

The termination of the chain reaction occurs when two radicals combine. ucr.edu

Termination: Br• + Br• → Br₂ (CH₃)₂C•CH(CH₃)₂ + Br• → (CH₃)₂CBrCH(CH₃)₂ 2 (CH₃)₂C•CH(CH₃)₂ → (CH₃)₂CH(CH₃)₂C(CH₃)₂CH(CH₃)₂

The relative reactivity of different types of hydrogens towards bromination is a key factor in determining the product distribution. Tertiary hydrogens are significantly more reactive towards abstraction by bromine radicals than primary hydrogens. chegg.com

Product Distribution in the Bromination of 2,3-Dimethylbutane
ReactantReaction ConditionsMajor Product(s)Reference
2,3-DimethylbutanePhotochemical (liquid phase, room temp.)2,3-Dibromo-2,3-dimethylbutane cdnsciencepub.com
2,3-Dimethylbutaneγ-induced2,3-Dibromo-2,3-dimethylbutane cdnsciencepub.com
2,3-DimethylbutaneVapor phase photochemical (100°C)Variety of products acs.org
2,3-DimethylbutaneBromine and Mercuric Oxide2,3-Dibromo-2,3-dimethylbutane cdnsciencepub.com

Computational and Theoretical Chemistry Approaches to 1,4 Dibromo 2,3 Dimethylbutane

Quantum Chemical Calculations for Electronic Structure and Stability

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data.

Hartree-Fock (HF) Theory: The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. It treats each electron as moving in the average field created by all other electrons, thus neglecting instantaneous electron-electron correlation. While HF is computationally less expensive than more advanced methods, this approximation limits its accuracy. For 1,4-dibromo-2,3-dimethylbutane, an HF calculation would provide a baseline understanding of its molecular orbitals and a preliminary geometry optimization.

Møller-Plesset Perturbation Theory (MP2): To improve upon the HF method, post-Hartree-Fock methods were developed to account for electron correlation. Møller-Plesset perturbation theory is a common example, with the second-order (MP2) level being widely used. MP2 calculations add a correction to the HF energy, providing more accurate results for molecular energies and geometries. researchgate.net For instance, studies on similar alkyl systems have shown that MP2 methods, such as MP2/6-31G(d), provide reliable conformational energies that are comparable to experimental values. researchgate.net Applying MP2 to this compound would yield more accurate predictions of the relative energies of its different conformers compared to HF.

The table below illustrates a hypothetical comparison of relative energies for different conformers of this compound as might be calculated by HF and MP2 methods.

ConformerDihedral Angle (Br-C-C-Br)Hypothetical Relative Energy (HF) (kcal/mol)Hypothetical Relative Energy (MP2) (kcal/mol)
anti180°0.000.00
gauche~60°1.200.95

Note: This table is illustrative and does not represent actual published research data.

Density Functional Theory (DFT) is another major quantum chemical method. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. DFT includes a term for electron correlation within its formulation, making it computationally more efficient than methods like MP2 while often achieving similar or better accuracy.

Various exchange-correlation functionals are available within DFT, with hybrid functionals like B3LYP being among the most popular for organic molecules. rsc.org DFT calculations are widely used to optimize molecular geometries, calculate vibrational frequencies, and predict a range of chemical properties. For this compound, DFT (e.g., using the B3LYP functional with a suitable basis set like 6-311G(d,p)) would be a robust method for obtaining reliable structural parameters and relative stabilities of its conformers. Studies on other haloalkanes have demonstrated the utility of DFT in accurately modeling their properties. researchgate.net

Molecular Mechanics (MM) and Force Field Calculations for Conformational Energies

Molecular Mechanics (MM) is a computational method that bypasses the complexities of quantum mechanics. Instead, it models a molecule as a collection of atoms held together by springs (bonds). The energy of the molecule is calculated using a classical mechanical potential energy function, known as a force field. This function includes terms for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic forces).

Force fields are parameterized using experimental or high-level quantum chemical data. Common force fields include MMFF94, AMBER, and CHARMM. Because of their computational speed, MM methods are ideal for scanning the potential energy surface of flexible molecules like this compound to identify all possible low-energy conformations. A force field specifically parameterized for haloalkanes would be necessary for obtaining accurate results for this molecule. nih.gov

The table below shows a hypothetical comparison of steric energies for conformers of this compound calculated using two different force fields.

ConformerDihedral Angle (Br-C-C-Br)Hypothetical Steric Energy (MMFF94) (kcal/mol)Hypothetical Steric Energy (AMBER) (kcal/mol)
anti180°5.56.2
gauche~60°6.87.3

Note: This table is illustrative and does not represent actual published research data. The absolute steric energy values are dependent on the force field's definition and are less important than the relative energy differences.

Conformational Energy Landscape Mapping and Transition State Analysis

The conformational flexibility of this compound is primarily due to rotation around the central C2-C3 single bond. Mapping the conformational energy landscape involves systematically changing the key dihedral angles, calculating the energy at each point, and identifying the energy minima (stable conformers) and the saddle points (transition states) that connect them.

For this compound, the key conformations would be the staggered (anti and gauche) and eclipsed forms, viewed along the C2-C3 bond.

Anti-conformation: The two bromomethyl (-CH2Br) groups are positioned 180° apart. This is often the most stable conformer for substituted butanes as it minimizes steric hindrance between the largest substituent groups.

Gauche-conformation: The bromomethyl groups are approximately 60° apart, leading to increased steric interaction compared to the anti-conformer.

Eclipsed-conformations: These are high-energy transition states where the substituents on the C2 and C3 carbons are aligned, leading to maximum steric and torsional strain.

Computational methods like DFT or MM can be used to perform a relaxed scan of the potential energy surface by rotating the C2-C3 bond. The results would provide the relative energies of the anti and gauche minima, as well as the energy barriers for interconversion between them. This analysis is crucial for understanding the molecule's conformational preferences and dynamic behavior.

Spectroscopic Parameter Prediction and Validation (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, predicting the ¹³C and ¹H NMR chemical shifts can help in structural confirmation.

The prediction of NMR chemical shifts is typically done using DFT methods, often with the Gauge-Including Atomic Orbital (GIAO) approach. The calculation provides the absolute magnetic shielding tensor for each nucleus. To obtain the chemical shift (δ), the calculated shielding of a reference compound, usually tetramethylsilane (B1202638) (TMS), is subtracted from the shielding of the nucleus of interest (δ = σ_ref - σ_calc).

However, predicting ¹³C chemical shifts for carbons bonded to heavy atoms like bromine presents a challenge. researchgate.net Standard DFT methods can produce significant errors due to the neglect of relativistic effects, particularly the spin-orbit coupling introduced by the heavy halogen atom. acs.orgstackexchange.com More advanced methods or empirical corrections are often needed to achieve good agreement with experimental data for such compounds. stackexchange.com

The following table provides a hypothetical set of predicted versus experimental ¹³C NMR chemical shifts.

Carbon AtomHypothetical Calculated Shift (ppm)Hypothetical Experimental Shift (ppm)Note
C1, C4 (-CH2Br)45.238.5Calculation overestimates due to heavy atom effect
C2, C3 (-CH-)55.854.1Good agreement
Methyl Carbons18.317.9Good agreement

Note: This table is illustrative and does not represent actual published research data.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum and molecular mechanics calculations often focus on static structures and energies, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time.

For this compound, an MD simulation could be performed on a single molecule in the gas phase or, more realistically, on a collection of molecules in a simulated solvent box to model its behavior in solution. Such simulations, typically run using classical force fields due to computational cost, can provide valuable insights into:

Conformational transitions: Observing how the molecule converts between anti and gauche conformers over time and calculating the rates of these transitions.

Solvent effects: Understanding how interactions with solvent molecules influence conformational preferences.

Transport properties: Calculating properties like the diffusion coefficient.

Studies on other haloalkanes have used MD simulations to investigate their liquid structure and behavior on surfaces, demonstrating the power of this technique to probe dynamic processes. aip.orgliverpool.ac.uk

Advanced Applications in Organic Synthesis and Functional Molecule Design

Utility as Synthetic Intermediates for Complex Molecular Architectures

The strategic placement of two reactive bromide centers on a flexible butane (B89635) chain allows 1,4-dibromo-2,3-dimethylbutane to serve as a versatile building block for a variety of intricate molecular structures. It can undergo intramolecular and intermolecular reactions to afford cyclic and polyfunctionalized organic compounds.

Precursors to Cyclic Compounds (e.g., Cyclohexanes, Heterocycles)

One of the notable applications of this compound is in the synthesis of carbocyclic systems. Intramolecular cyclization reactions, often facilitated by a reducing agent, can lead to the formation of substituted cyclobutanes. A specific example is the synthesis of trans-1,2-dimethylcyclobutane, which can be achieved through the cyclization of this compound. This type of transformation typically proceeds via a Wurtz-type coupling or a related reductive cyclization mechanism, where a metal such as sodium or magnesium is used to effect the carbon-carbon bond formation between the two carbons bearing the bromine atoms. wikipedia.org

While direct examples of using this compound for the synthesis of heterocycles are not extensively documented in readily available literature, its structural motifs are present in precursors for certain heterocyclic systems. For instance, related unsaturated compounds like cis-1,4-dibromo-2,3-dimethyl-2-butene (B3318577) are used to synthesize derivatives of poly(1-alkyl-3,4-dimethyl-2,5-pyrrolylene) by reacting with alkylamines. researchgate.net The saturated backbone of this compound could, in principle, be utilized in reactions with dinucleophiles (e.g., diols, diamines, dithiols) to form larger heterocyclic rings, although specific examples are scarce.

Building Blocks for Polyfunctionalized Organic Molecules

The two primary alkyl bromide functionalities in this compound allow for sequential or simultaneous substitution reactions with various nucleophiles to introduce a range of functional groups. This makes it a useful precursor for creating polyfunctionalized acyclic molecules. For instance, reaction with nucleophiles can introduce oxygen, nitrogen, or sulfur-containing moieties at the 1- and 4-positions. researchgate.net

The general reactivity of alkyl halides suggests that this compound can be a substrate for the synthesis of molecules with multiple functionalities. However, specific and detailed research findings on the synthesis of complex polyfunctionalized molecules starting directly from this compound are not widely reported in the available literature.

Participation in Cross-Coupling Reactions and Carbon-Carbon Bond Formation

The carbon-bromine bonds in this compound are amenable to participation in various cross-coupling reactions, which are fundamental for the formation of new carbon-carbon bonds.

One of the most common applications for alkyl halides in carbon-carbon bond formation is the Grignard reaction. organic-chemistry.org In principle, this compound can be used to form a di-Grignard reagent by reacting with magnesium metal. vedantu.comsigmaaldrich.com This di-Grignard reagent would be a powerful nucleophile, capable of reacting with a variety of electrophiles, such as aldehydes, ketones, and esters, to build more complex carbon skeletons. However, the formation of such di-Grignard reagents from 1,4-dihaloalkanes can sometimes be complicated by intramolecular reactions. vedantu.com

The Wurtz reaction, which involves the reductive coupling of two alkyl halides in the presence of sodium metal, is another classic method for carbon-carbon bond formation. wikipedia.org While this reaction can be applied to this compound for intramolecular cyclization to form a cyclobutane (B1203170) ring, it can also be used in an intermolecular fashion, though this is less common for dihaloalkanes due to the propensity for polymerization or cyclization. wikipedia.orgbrainly.com

Modern cross-coupling reactions, often catalyzed by transition metals like palladium or iron, provide more versatile and controlled methods for carbon-carbon bond formation. nih.gov Alkyl bromides can be effective coupling partners in these reactions. While specific examples detailing the use of this compound in modern cross-coupling reactions are not prevalent in the surveyed literature, its structure suggests potential applicability in reactions like Suzuki, Negishi, or Kumada couplings, provided a suitable organometallic nucleophile or catalyst system is employed.

Below is a table summarizing the types of reactions and potential products involving this compound.

Reaction TypeReagent(s)Potential Product(s)
Intramolecular Cyclization (Wurtz-type)Na or Mgtrans-1,2-Dimethylcyclobutane
Grignard Reagent FormationMg1,4-bis(bromomagnesio)-2,3-dimethylbutane
Nucleophilic SubstitutionVarious NucleophilesPolyfunctionalized acyclic compounds
DehydrobrominationBaseDienes (e.g., 2,3-dimethyl-1,3-butadiene)

Conclusion and Future Research Perspectives on 1,4 Dibromo 2,3 Dimethylbutane

Summary of Key Research Findings and Structural-Reactivity Relationships

1,4-Dibromo-2,3-dimethylbutane, with the chemical formula C₆H₁₂Br₂, possesses two primary bromine atoms and two chiral centers at the C2 and C3 positions. This structure gives rise to stereoisomers, namely the meso form and a pair of enantiomers (d and l), which can influence its reactivity. utexas.edu The staggered conformations of 2,3-dimethylbutane (B166060), a related parent alkane, are known to have subtle energy differences between the anti and gauche forms, a factor that is further complicated by the presence of bulky bromine atoms in this compound. stackexchange.comnih.gov

The relationship between the compound's conformation and its reaction pathway is a critical aspect of its chemistry. The relative orientation of the bromine atoms and adjacent hydrogen atoms dictates the facility of elimination reactions. For E2 eliminations to occur, an anti-periplanar arrangement of the leaving group (bromine) and a β-hydrogen is typically preferred. libretexts.org In the case of this compound, the steric hindrance from the methyl groups can influence the stability of the required transition states for such eliminations.

Research on the closely related 2,3-dibromobutane (B42614) reveals that the stereochemistry of the starting material directly impacts the stereochemistry of the resulting alkene upon dehalogenation. doubtnut.com For instance, meso-2,3-dibromobutane (B1593828) yields trans-2-butene, while the d,l-isomers produce cis-2-butene (B86535) upon reaction with iodide ions. This stereospecificity is a direct consequence of the required anti-periplanar arrangement of the two bromine atoms in the transition state. While specific studies on the dehalogenation of this compound are not widely reported, it is reasonable to infer that similar stereochemical principles would apply to its reactions.

The reactivity of the C-Br bond is another key factor. The activation of carbon-halogen bonds is a central theme in modern organic chemistry. researchgate.netd-nb.info The primary nature of the C-Br bonds in this compound makes them susceptible to nucleophilic substitution reactions. However, the steric bulk of the adjacent methyl groups could potentially hinder the approach of nucleophiles, thereby affecting reaction rates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound nih.gov
CAS Number54462-70-3 nih.gov
Molecular FormulaC₆H₁₂Br₂ nih.gov
Molecular Weight243.97 g/mol nih.gov
SMILESCC(CBr)C(C)CBr nih.gov

Emerging Research Avenues and Methodological Advancements in Halogen Chemistry

The broader field of halogen chemistry is continually evolving, with new methodologies for C-X bond activation and functionalization being developed. These advancements open up new possibilities for the utilization of compounds like this compound.

One significant area of progress is in the realm of photoredox catalysis . This technique has proven to be a powerful tool for the formation of various chemical bonds by generating radical species under mild conditions. researchgate.net The C-Br bonds in this compound could potentially be activated via photoredox catalysis to generate carbon-centered radicals, which could then participate in a variety of coupling reactions.

Transition-metal catalysis also offers a promising avenue for the selective functionalization of halogenated compounds. Nickel-catalyzed C-C bond activation reactions have gained considerable attention for their ability to construct complex molecular architectures. sioc-journal.cn While research has often focused on less sterically hindered substrates, the development of more robust and selective catalyst systems could enable the use of this compound in novel cross-coupling reactions.

Furthermore, the study of C-Br bond activation using main group elements, such as gallium-based reagents, is an emerging area. d-nb.info These methods can offer different reactivity profiles compared to traditional transition-metal catalysts and could provide new pathways for the transformation of dibromoalkanes.

The synthesis of heterocyclic compounds is another area where dibromoalkanes serve as valuable precursors. openmedicinalchemistryjournal.commdpi.com The two electrophilic centers in this compound make it a potential candidate for reaction with dinucleophiles to form various ring systems. For example, a related compound, 1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane, has been used to synthesize a range of N-, S-, and O-containing heterocycles. researchgate.net

Potential for Novel Chemical Transformations and Targeted Synthetic Applications

While specific applications of this compound in complex syntheses are not extensively documented, its structure suggests several potential uses.

One notable application that has been reported is its use in the synthesis of trans-1,2-Dimethylcyclobutane . This transformation likely proceeds through an intramolecular cyclization reaction, highlighting the utility of this dibromide in constructing strained ring systems.

The potential for this compound to act as a precursor for dienes through double dehydrobromination is another avenue for exploration. The dehydrobromination of the related 1,2,3,4-tetrabromo-2,3-dimethylbutane (B14709053) is known to produce 1,4-dibromo-2,3-dimethylbuta-1,3-diene in high yield. rsc.org A similar strategy with this compound could potentially lead to the formation of 2,3-dimethyl-1,3-butadiene (B165502), a valuable monomer in polymer chemistry.

The use of this compound in organometallic chemistry also warrants investigation. The formation of Grignard reagents from dibromoalkanes can lead to interesting intramolecular reactions or the formation of bis-Grignard reagents, depending on the chain length separating the halogens. While the reaction of 1,4-dibromobutane (B41627) with magnesium yields a bis-Grignard reagent, the stereochemistry of the starting material can influence the outcome in more substituted systems. doubtnut.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.